

Preclinical Data on YM-900: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM 900	
Cat. No.:	B1683505	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its neuroprotective effects in various models of cerebral ischemia and anticonvulsant activity. This document provides a comprehensive overview of the available preclinical data on YM-900, including its pharmacological profile, in vivo efficacy, and detailed experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacological Profile

YM-900 is a quinoxalinedione derivative that acts as a glutamate receptor antagonist. Its primary mechanism of action is the competitive inhibition of AMPA and kainate receptors, which are key mediators of excitatory neurotransmission in the central nervous system.

Receptor Binding Affinity

In vitro radioligand binding assays have been conducted to determine the affinity of YM-900 for various glutamate receptor subtypes in rat brain membranes. The results demonstrate a high

affinity for the AMPA receptor and a lower affinity for the kainate receptor, with negligible activity at the NMDA receptor complex.

Table 1: Receptor Binding Affinity of YM-900

Radioligand	Target Receptor	Ki (μM)
[3H]-AMPA	AMPA	0.084[1]
[3H]-Kainate	Kainate	2.2[1]
[3H]-L-Glutamate	NMDA (Glutamate site)	>100[1]
[3H]-Glycine	NMDA (Glycine site)	37[1]

In Vivo Efficacy

The neuroprotective and anticonvulsant properties of YM-900 have been evaluated in several animal models. These studies highlight the potential therapeutic utility of YM-900 in conditions characterized by excessive glutamatergic activity, such as stroke and epilepsy.

Neuroprotection in Cerebral Ischemia Models

YM-900 has shown significant neuroprotective effects in both global and focal cerebral ischemia models.

Table 2: Efficacy of YM-900 in Ischemia Models

Model	Species	Dosing Regimen	Key Findings
Global Cerebral Ischemia	Mongolian Gerbil	15 mg/kg i.p. x 3 (administered 1 hour after 5-min ischemia)	Significantly prevented delayed neuronal death in the hippocampal CA1 region.[1]
Focal Cerebral Ischemia (MCAO)	Rat (F344)	30 mg/kg i.v. bolus + 10 mg/kg/h for 4 hours	Reduced the volume of ischemic damage in the cerebral cortex.[1]
Focal Cerebral Ischemia (MCAO)	Rat	10 and 20 mg/kg/h for 4 hours (continuous infusion starting 0-3 hours after MCAO)	Dose-dependent reduction in infarct size at 24 and 72 hours post-occlusion.

Anticonvulsant Activity

YM-900 has demonstrated potent anticonvulsant effects in a model of audiogenic seizures.

Table 3: Anticonvulsant Activity of YM-900

Model	Species	Endpoint	ED50 (mg/kg, i.p.)
Audiogenic Seizure	Mouse (DBA/2)	Tonic Seizure	2.54[1]

The duration of the anticonvulsant effect of YM-900 was observed to be approximately 30 minutes, indicating a short duration of action.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assays

• Objective: To determine the binding affinity of YM-900 to glutamate receptor subtypes.

· Protocol:

- Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortices of male Wistar rats. The tissue is homogenized in ice-cold 0.32 M sucrose and centrifuged. The resulting pellet is resuspended in distilled water and centrifuged again.
 The final pellet is washed multiple times by resuspension and centrifugation in 50 mM Tris-HCl buffer.
- Binding Assay: The membrane preparation is incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, etc.) and varying concentrations of YM-900 in a Tris-HCl buffer.
- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. The inhibition constant (Ki) is calculated from the IC50 values (concentration of YM-900 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[3][4][5][6][7]

Global Cerebral Ischemia Model in Mongolian Gerbils

 Objective: To evaluate the neuroprotective effect of YM-900 on delayed neuronal death after global cerebral ischemia.

Protocol:

- Animal Model: Male Mongolian gerbils are used.
- Ischemia Induction: Under anesthesia, both common carotid arteries are exposed and occluded with aneurysm clips for 5 minutes to induce transient global cerebral ischemia.
- Drug Administration: YM-900 (15 mg/kg) or vehicle is administered intraperitoneally (i.p.)
 at 1, 2, and 3 hours after reperfusion.
- Histological Assessment: Seven days after ischemia, the animals are euthanized, and their brains are removed and fixed. Coronal sections of the hippocampus are stained (e.g.,

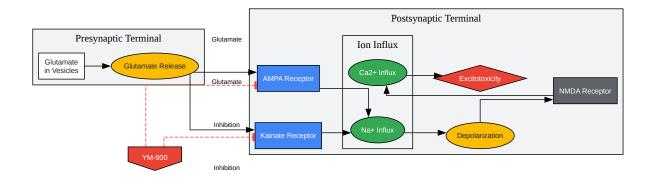
with cresyl violet) to assess neuronal damage, particularly in the CA1 region. The number of surviving pyramidal cells is counted.[8][9][10][11][12]

Focal Cerebral Ischemia Model in Rats (MCAO)

- Objective: To assess the effect of YM-900 on infarct volume following focal cerebral ischemia.
- Protocol:
 - Animal Model: Male F344 rats are used.
 - Ischemia Induction: The middle cerebral artery (MCA) is occluded using a photochemical-induced thrombosis model. A photosensitive dye (e.g., Rose Bengal) is administered intravenously, and the MCA is irradiated with a specific wavelength of light to induce a thrombus and subsequent occlusion.[13][14][15][16][17]
 - Drug Administration: YM-900 is administered as an intravenous (i.v.) bolus followed by a continuous infusion for 4 hours, starting at various time points after the onset of ischemia.
 - Infarct Volume Measurement: 24 to 72 hours after MCAO, the animals are euthanized, and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white).
 The infarct volume is then calculated from the stained sections.

Audiogenic Seizure Model in DBA/2 Mice

- Objective: To determine the anticonvulsant efficacy of YM-900.
- Protocol:
 - Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures,
 are used.[1][2][18][19][20]
 - Drug Administration: YM-900 or vehicle is administered intraperitoneally at various doses.
 - Seizure Induction: At the time of expected peak drug effect, the mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB) for a fixed



duration.

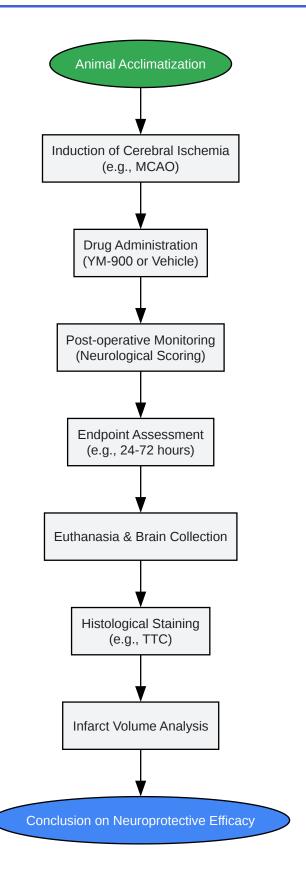
- Behavioral Assessment: The animals are observed for the occurrence of different seizure phases: wild running, clonic seizure, tonic seizure, and respiratory arrest. The presence or absence of the tonic seizure phase is typically used as the endpoint to determine the anticonvulsant effect.
- Data Analysis: The dose that protects 50% of the animals from the tonic seizure (ED50) is calculated using probit analysis.

Signaling Pathways and Experimental Workflows Glutamate Receptor Signaling Pathway

YM-900 exerts its effects by blocking the ionotropic AMPA and kainate receptors, thereby inhibiting the downstream signaling cascade initiated by glutamate binding. This leads to a reduction in excessive neuronal excitation and subsequent excitotoxicity.

Click to download full resolution via product page

Caption: Glutamate signaling pathway and the inhibitory action of YM-900.



Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates the typical workflow for evaluating the neuroprotective efficacy of a compound like YM-900 in a rodent model of cerebral ischemia.

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of neuroprotective agents.

Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology (including safety pharmacology, genotoxicity, and repeated-dose toxicity) of YM-900 is limited in the currently available scientific literature. For a complete understanding of the drug's profile, these studies would be essential.

- Pharmacokinetics: These studies would typically involve administering YM-900 to animal species (e.g., rats, dogs) and measuring its concentration in plasma and various tissues over time to determine parameters such as bioavailability, half-life, volume of distribution, and clearance.
- Toxicology:
 - Safety Pharmacology: Would assess the potential adverse effects of YM-900 on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.[21] [22][23][24]
 - Genotoxicity: A battery of in vitro and in vivo tests would be conducted to evaluate the potential of YM-900 to cause damage to genetic material.[25][26][27]
 - Repeated-Dose Toxicity: Would involve administering YM-900 daily to rodents and a non-rodent species for an extended period (e.g., 28 or 90 days) to identify potential target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).[28][29][30]
 [31][32]

Conclusion

The preclinical data for YM-900 strongly support its profile as a potent and selective AMPA/kainate receptor antagonist. The compound has demonstrated significant neuroprotective efficacy in relevant animal models of ischemic stroke and robust anticonvulsant activity. The detailed experimental protocols provided herein offer a basis for further investigation and replication of these key findings. While the publicly available data on pharmacokinetics and toxicology are not extensive, the existing efficacy data suggest that YM-900 holds promise as a therapeutic candidate for neurological disorders characterized by

excitotoxicity. Further studies are warranted to fully elucidate its safety and pharmacokinetic profile to support potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]AMPA binding to glutamate receptor subpopulations in rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of [3H]AMPA binding sites in rat brain as determined by quantitative autoradiography PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of catalpol in transient global ischemia in gerbils PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection of antioxidant enzymes against transient global cerebral ischemia in gerbils PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimetazidine as a potential neuroprotectant in transient global ischemia in gerbils: a behavioral and histological study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective vulnerability in the gerbil hippocampus following transient ischemia PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 12. Effects of transient cerebral ischemia in gerbils on working memory performance in the delayed nonmatching to position task using a T-maze PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reanimatology.com [reanimatology.com]
- 16. Evolutional Characterization of Photochemically Induced Stroke in Rats: a Multimodality Imaging and Molecular Biological Study PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Audiogenic seizure as a model of sudden death in epilepsy: A comparative study between four inbred mouse strains from early life to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 21. Safety Pharmacology Evaluation of Biopharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety pharmacology investigations on the nervous system: An industry survey PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of oxidative stress and genotoxicity of 900 MHz electromagnetic radiations using Trigonella foenum-graecum test system PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Genotoxicity of m-phenylenediamine and 2-aminofluorene in Salmonella typhimurium and human lymphocytes with and without plant activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. d-nb.info [d-nb.info]
- 30. Repeated-dose 26-week oral toxicity study of ginsenoside compound K in Beagle dogs -PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ema.europa.eu [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Preclinical Data on YM-900: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683505#ym-900-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com